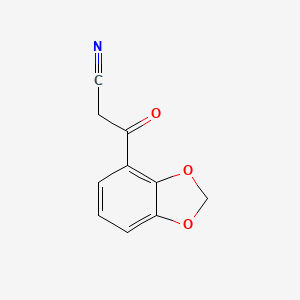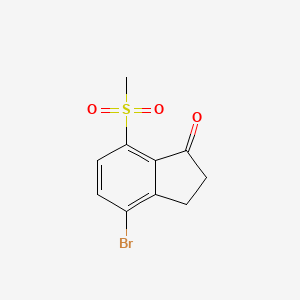
4-Bromo-7-(methylsulfonyl)-1-indanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-(methylsulfonyl)-1-indanone is a chemical compound that belongs to the indanone family It is characterized by the presence of a bromine atom at the 4-position and a methylsulfonyl group at the 7-position of the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-(methylsulfonyl)-1-indanone typically involves multiple steps. One common method starts with the bromination of 1-indanone to introduce the bromine atom at the 4-position. This is followed by the introduction of the methylsulfonyl group at the 7-position through a sulfonylation reaction. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and sulfonylating agents like methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-(methylsulfonyl)-1-indanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the indanone ring can be reduced to form the corresponding alcohol.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Formation of substituted indanone derivatives.
Reduction: Formation of 4-Bromo-7-(methylsulfonyl)-1-indanol.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
4-Bromo-7-(methylsulfonyl)-1-indanone has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: It finds applications in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Bromo-7-(methylsulfonyl)-1-indanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and methylsulfonyl groups play crucial roles in binding to the target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-7-methylisatin: Another brominated compound with a similar structure but different functional groups.
2-Bromo-4-chlorobenzaldehyde: A benzaldehyde derivative with bromine and chlorine substituents.
4-Bromomethyl-7-methoxycoumarin: A coumarin derivative with bromine and methoxy groups.
Uniqueness
4-Bromo-7-(methylsulfonyl)-1-indanone is unique due to the specific combination of bromine and methylsulfonyl groups on the indanone ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H9BrO3S |
|---|---|
Molecular Weight |
289.15 g/mol |
IUPAC Name |
4-bromo-7-methylsulfonyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9BrO3S/c1-15(13,14)9-5-3-7(11)6-2-4-8(12)10(6)9/h3,5H,2,4H2,1H3 |
InChI Key |
MUQIKENDSORLHK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C2C(=C(C=C1)Br)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


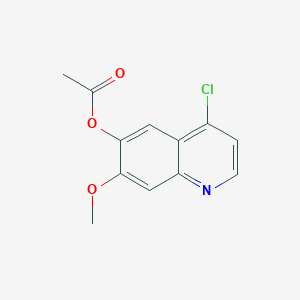
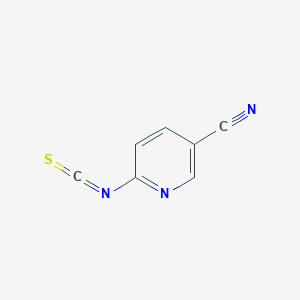
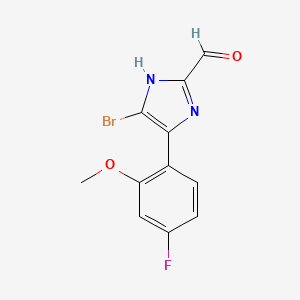
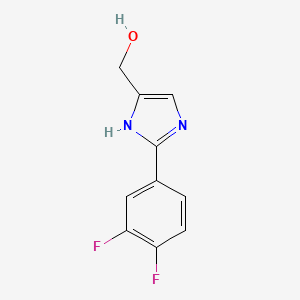
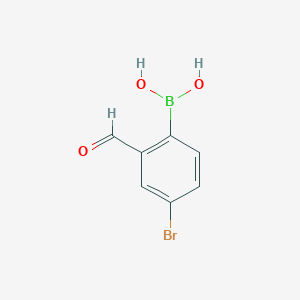
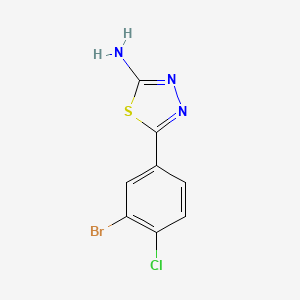
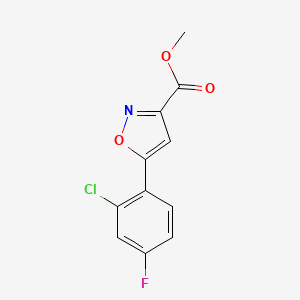
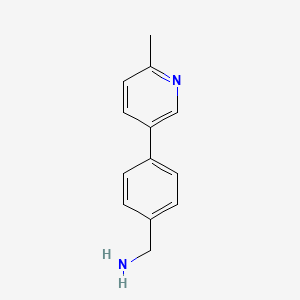
![2-[3-Bromo-5-(tert-butyl)phenyl]pyridine](/img/structure/B13700674.png)
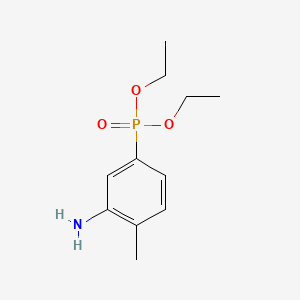
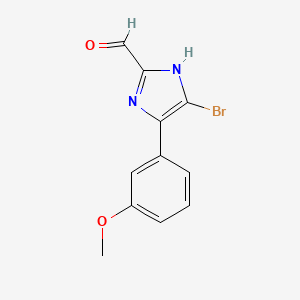

![3-Chloronaphtho[2,3-d]isoxazole](/img/structure/B13700708.png)
